molecular formula C11H22N2O2 B3046751 Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate CAS No. 1290191-72-8

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B3046751
CAS No.: 1290191-72-8
M. Wt: 214.30
InChI Key: UMBWKSXEVUZEMI-DTWKUNHWSA-N
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Description

tert-Butyl cis-4-amino-3-methylpiperidine-1-carboxylate (CAS: 1039741-10-0) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a primary amine at the 4-position, and a methyl substituent at the 3-position in a cis stereochemical arrangement. This compound is widely utilized as a building block in pharmaceutical synthesis, particularly for its role in constructing bioactive molecules. It is commercially available with a purity of 95% (MFCD06803068) . Its stereochemistry and functional groups make it a versatile intermediate for drug discovery, enabling modifications that influence target binding, solubility, and metabolic stability.

Properties

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133578
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290191-72-8
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1290191-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-amino-3-methyl-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate typically involves the protection of amines using carbamates. This process can be carried out using flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, and oxidizing agents for oxidation reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate involves its role as a protecting group for amines. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to release the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

a. *tert-Butyl (3R,4R)-3-Amino-4-methylpiperidine-1-carboxylate* (CAS: 1207853-61-9)
  • Structural Differences : This compound shares the Boc-protected piperidine core but differs in stereochemistry (3R,4R configuration) compared to the cis isomer of the target compound.
  • Implications : The stereochemical variation can alter molecular interactions in chiral environments, such as enzyme active sites. For instance, stereoselective activity has been observed in piperidine analogues, where enantiomers exhibit distinct biological profiles .
  • Source : PharmaBlock Sciences (Nanjing) .
b. *tert-Butyl 4-(Aminomethyl)-3,3-difluoropiperidine-1-carboxylate* (CAS: 1303973-22-9)
  • Structural Differences: Features a difluoro substitution at the 3-position and an aminomethyl group at the 4-position.
  • The aminomethyl group introduces an additional site for functionalization .
c. *cis-tert-Butyl 3-Fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 955028-88-3)
  • Structural Differences: Replaces the amino group with a hydroxyl group and introduces fluorine at the 3-position.
  • Implications : The hydroxyl group increases polarity, affecting solubility, while fluorine may modulate pharmacokinetic properties. This compound is relevant for probing hydrogen-bonding interactions in drug design .

Functional Group Variations

a. tert-Butyl 3-[N-(tert-Butoxycarbonyl)-methylamino]-4-methoxyimino-3-methylpiperidine-1-carboxylate
  • Structural Differences: Incorporates a methoxyimino group at the 4-position and a methylated amine at the 3-position.
  • Methylation of the amine reduces basicity, which could influence ionization under physiological conditions .
b. tert*-Butyl 4-({[6-(Dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate
  • Structural Differences : Extends the 4-position with a pyrimidine-containing substituent.

Biological Activity

Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

Property Details
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Functional Groups Piperidine ring, amino group, carboxylate moiety
Chirality Exists in stereoisomeric forms

The compound's structure includes a piperidine ring with an amino group and a tert-butyl ester, which are crucial for its biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest that derivatives of piperidine compounds, including this one, have shown promise in cancer therapy. For instance, certain structural modifications have led to enhanced cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells .
  • Neuropharmacological Potential : Piperidine derivatives are known for their neuropharmacological effects, including potential applications as anticonvulsants and analgesics. The presence of the amino group may enhance interactions with neurotransmitter receptors.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, structure-activity relationship studies have identified piperidine derivatives that inhibit cholinesterase and monoamine oxidase B, both critical in neurodegenerative diseases .

Study on Anticancer Properties

A recent study evaluated the anticancer potential of piperidine derivatives, including this compound. The findings indicated that specific modifications to the piperidine structure could enhance apoptosis induction in cancer cells compared to standard treatments like bleomycin .

Neuropharmacological Research

Research focusing on the neuropharmacological effects of piperidine derivatives highlighted their role in modulating neurotransmitter systems. The findings suggest that these compounds can potentially improve cognitive functions and reduce symptoms associated with neurodegenerative disorders.

Interaction Studies

Understanding how this compound interacts with biological systems is essential for elucidating its mechanism of action. Preliminary interaction studies indicate that this compound may bind to specific receptors or enzymes, influencing various biological pathways.

Q & A

Q. What are the standard synthetic routes for tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves multi-step strategies, starting with piperidine ring formation followed by stereoselective introduction of substituents. A common approach includes:

  • Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group to prevent undesired side reactions.
  • Step 2 : Introduction of the 3-methyl and 4-amino groups via alkylation or reductive amination under controlled pH and temperature to favor the cis configuration .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the desired stereoisomer . Reaction solvents (e.g., THF, DCM) and catalysts (e.g., Pd/C for hydrogenation) critically influence yield and stereoselectivity.

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : Coupling constants between protons on C3 and C4 (e.g., 3JHH^3J_{HH}) provide evidence of cis vs. trans configurations. For example, cis isomers often show smaller coupling constants due to dihedral angles near 60° .
  • X-ray Crystallography : Single-crystal diffraction using programs like SHELXL refines the spatial arrangement of substituents, confirming the cis configuration .
  • Computational Comparison : Overlaying experimental NMR data with density functional theory (DFT)-calculated spectra validates stereochemistry .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Silica Gel Chromatography : Effective for separating diastereomers using gradients of ethyl acetate/hexane.
  • Recrystallization : Polar solvents (e.g., ethanol/water mixtures) exploit solubility differences between stereoisomers.
  • HPLC with Chiral Columns : Resolves enantiomers if racemization occurs during synthesis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Reaction Pathway Modeling : Tools like Gaussian or ORCA simulate transition states to predict stereochemical outcomes. For example, DFT calculations can identify energy barriers favoring cis over trans configurations .
  • Machine Learning (ML) : ML algorithms trained on reaction databases (e.g., USPTO) suggest optimal catalysts, solvents, and temperatures to maximize yield and selectivity .
  • In Silico Screening : Molecular docking studies assess the compound’s interaction with biological targets, guiding functional group modifications for drug development .

Q. How should researchers address contradictions in reported synthetic yields or stereoselectivity for this compound?

  • Systematic Parameter Screening : Vary temperature, solvent polarity, and catalyst loading to identify critical factors. For instance, higher temperatures may promote epimerization, reducing stereopurity .
  • Meta-Analysis of Literature : Compare protocols from peer-reviewed sources (e.g., Journal of Organic Chemistry) to isolate methodological differences. Contradictions often arise from variations in Boc-deprotection conditions or workup procedures .
  • Collaborative Verification : Reproduce high-impact studies in independent labs to validate claims, using standardized analytical methods (e.g., identical HPLC gradients) .

Q. What strategies mitigate degradation of this compound during storage or biological assays?

  • Stability Studies : Monitor decomposition via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS analysis. Common degradation pathways include hydrolysis of the Boc group or oxidation of the amine .
  • Lyophilization : Freeze-drying the compound as a hydrochloride salt enhances stability by reducing water-mediated reactions .
  • Inert Atmosphere Storage : Use argon-filled vials to prevent oxidation, particularly for long-term storage .

Methodological Resources

  • Structural Analysis : SHELX suite for crystallography ; MestReNova for NMR simulation.
  • Synthesis Optimization : ICReDD’s computational-experimental feedback loop for reaction design .
  • Safety Protocols : Follow GHS guidelines for handling amines (e.g., PPE, fume hoods) as per Safety Data Sheets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate
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Tert-butyl cis-4-amino-3-methylpiperidine-1-carboxylate

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